6-Methyl-1h-indazole-3-carboxamide

Description

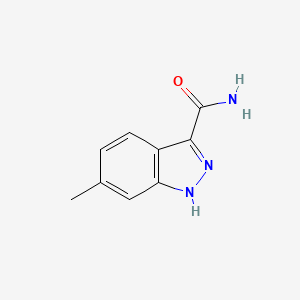

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWPDULHZVFFHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Methyl-1h-indazole-3-carboxamide CAS number and molecular weight

Executive Summary

6-Methyl-1H-indazole-3-carboxamide is a bicyclic heteroaromatic scaffold of significant utility in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Functioning primarily as a pharmacophore anchor, the indazole-3-carboxamide motif provides critical hydrogen-bonding interactions within the hinge region of kinase binding pockets (e.g., VEGFR, PDGFR, PAK1). While often encountered as an intermediate in the synthesis of complex N1-alkylated drugs (such as Pazopanib analogs or synthetic cannabinoid receptor agonists), the unsubstituted 1H-form serves as the fundamental building block for Structure-Activity Relationship (SAR) exploration.

This guide details the physicochemical profile, validated synthetic pathways, and medicinal utility of this compound, designed for researchers optimizing lead candidates in oncology and neuropharmacology.

Chemical Identity & Physicochemical Profile[1][2][3]

Core Identifiers

| Parameter | Data |

| CAS Registry Number | 1519055-70-9 |

| IUPAC Name | 6-Methyl-1H-indazole-3-carboxamide |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Monoisotopic Mass | 175.0746 Da |

| SMILES | CC1=CC2=C(C=C1)NNC2=C(N)O |

| InChI Key | WZVBKCJHULLMHK-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Note: Experimental values for the specific 6-methyl isomer are sparse; data below represents consensus computational predictions based on the indazole scaffold.

| Property | Value | Significance |

| LogP (Octanol/Water) | ~1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration if N1-alkylated. |

| Topological Polar Surface Area (TPSA) | ~86 Ų | Indicates good potential for membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 2 (Amide NH₂, Indazole NH) | Critical for "hinge binder" activity in kinase pockets. |

| H-Bond Acceptors | 2 (Amide C=O, Indazole N2) | Facilitates water-mediated bridging in protein active sites. |

| pKa (Indazole NH) | ~13.8 | Weakly acidic; deprotonation at N1 allows facile alkylation. |

Synthetic Pathways[2][4][5]

The synthesis of 6-Methyl-1H-indazole-3-carboxamide generally proceeds via the carboxylic acid intermediate. Two primary routes are established: the Isatin Rearrangement Route (scalable, industrial) and the Indole Oxidation Route (lab-scale).

Route A: The Isatin Rearrangement (Pfitzinger-Type)

This is the preferred method for generating the indazole-3-carboxylate core with high regioselectivity.

Step-by-Step Protocol:

-

Ring Opening: 6-Methylisatin is treated with aqueous NaOH (1N) at 50°C to hydrolyze the lactam, forming the 2-amino-4-methylphenylglyoxylic acid sodium salt.

-

Diazotization: The solution is cooled to 0°C and treated with Sodium Nitrite (NaNO₂) and HCl, converting the amine to the diazonium salt.

-

Reduction & Cyclization: Stannous Chloride (SnCl₂) is added to reduce the diazonium species to the hydrazine, which spontaneously cyclizes under acidic conditions to yield 6-Methyl-1H-indazole-3-carboxylic acid .

-

Amidation: The acid is activated (using CDI or SOCl₂) and reacted with aqueous or gaseous ammonia to yield the final carboxamide.

Route B: C3-Functionalization of Indazole

Alternatively, one may start from the commercially available 6-methyl-1H-indazole.

-

Iodination: Reaction with I₂/KOH yields 3-iodo-6-methyl-1H-indazole.

-

Palladium-Catalyzed Carbonylation: Pd-catalyzed aminocarbonylation under CO atmosphere (balloon pressure) in the presence of ammonia or hexamethyldisilazane (HMDS) affords the target amide.

Synthetic Logic Diagram

The following diagram illustrates the critical intermediates and decision points in the synthesis.

Caption: Route A (Isatin Rearrangement) provides the most reliable access to the 3-carboxylated indazole core.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The indazole-3-carboxamide moiety is a "privileged scaffold" in oncology. In the context of kinases like VEGFR2 (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), the molecule acts as a hinge binder.

-

Donor-Acceptor Motif: The N1-H (donor) and N2 (acceptor) of the indazole ring often mimic the adenine ring of ATP.

-

The Carboxamide Role: The C3-amide group frequently extends into the solvent-exposed region or forms hydrogen bonds with the "gatekeeper" residue, stabilizing the inhibitor-enzyme complex.

Structure-Activity Relationship (SAR) Map

Modifications to the 6-methyl-1H-indazole-3-carboxamide core drive potency and selectivity.

Caption: SAR optimization zones. The N1 position is the primary vector for diversification in drug discovery.

Analytical Characterization Standards

To validate the identity of synthesized 6-Methyl-1H-indazole-3-carboxamide, the following spectral signatures must be observed.

1H-NMR (DMSO-d6, 400 MHz)

-

Amide Protons: Two broad singlets (exchangeable with D₂O) typically appearing between δ 7.2 – 7.8 ppm .

-

Indazole NH: A broad singlet downfield, often >13.0 ppm .

-

Aromatic Region:

-

C4-H: Doublet (~δ 7.9 ppm).

-

C7-H: Singlet (~δ 7.3 ppm, due to C6-Methyl shielding).

-

C5-H: Doublet of doublets.

-

-

Methyl Group: A sharp singlet at δ 2.4 – 2.5 ppm .

Mass Spectrometry (ESI-MS)

-

Parent Ion [M+H]⁺: 176.2 m/z.

-

Key Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary amides, yielding the acylium ion at ~159 m/z.

Safety & Handling (GHS)

Based on hazard profiles of structurally related indazole-3-carboxylates.

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (nitrile gloves, safety goggles). All synthesis steps involving hydrazine intermediates (Route A) must be performed in a fume hood due to potential toxicity of precursors.

References

-

LGC Standards. (2025). Certificate of Analysis: 6-Methyl-1H-indazole-3-carboxamide (CAS 1519055-70-9).[1][2][3] Retrieved from

-

Zhang, M., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." European Journal of Medicinal Chemistry, 203, 112517.

-

BenchChem. (2025).[4][5] Synthesis Protocol: 7-Methyl-1H-indazole-3-carboxamide (Analogous Methodology). Retrieved from

- Snyder, H.R., et al. (1952). "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009-2012.

-

Cayman Chemical. (2024). Indazole-3-Carboxamide Synthetic Cannabinoid Biomarkers. Retrieved from

Sources

- 1. Buy Online CAS Number 1519055-70-9 - TRC - 6-Methyl-1H-indazole-3-carboxamide | LGC Standards [lgcstandards.com]

- 2. 1519055-70-9 | 6-Methyl-1h-indazole-3-carboxamide - Moldb [moldb.com]

- 3. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Executive Summary: The Chameleon of Medicinal Chemistry

The Indazole Scaffold: A Privileged Framework in Modern Drug Discovery

The indazole (benzopyrazole) scaffold represents a cornerstone of modern medicinal chemistry, distinguished by its bioisosteric relationship to the indole ring (tryptophan) and the purine base (adenine). Unlike its ubiquitous cousin indole, indazole is rare in nature but dominant in synthetic pharmacopoeias. Its utility stems from a unique "chameleon-like" ability to shift tautomeric states (1H- vs. 2H-), allowing it to adapt to diverse protein binding pockets—most notably the ATP-binding hinge region of kinases.[1]

This technical guide dissects the indazole scaffold for drug discovery professionals, moving from fundamental physicochemical properties to advanced synthetic strategies and structure-activity relationships (SAR).[1]

Part 1: Chemical Architecture & Tautomerism

The defining feature of the indazole ring is its annular tautomerism. Understanding this equilibrium is critical for rational drug design, particularly when docking into protein active sites.[1]

The Tautomeric Equilibrium

Indazole exists primarily in two forms: 1H-indazole and 2H-indazole.[1][2]

-

1H-Indazole: The thermodynamically stable form (approx. 4–5 kcal/mol more stable in the gas phase).[1] It possesses a benzenoid structure, preserving aromaticity in the fused ring.[3]

-

2H-Indazole: The quinoid-like structure.[1][3] While less stable in isolation, this tautomer is often stabilized by specific hydrogen bonding networks within enzyme active sites (e.g., Pazopanib).[1]

Critical Design Parameter: The N1-H acidity (pKa ~14) and N2 basicity allow the scaffold to act simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA).[1]

Visualization: Tautomeric States & Numbering

Figure 1: The 1H-indazole is the dominant species in solution, but the 2H-tautomer is accessible and biologically relevant, particularly in specific kinase inhibitor binding modes.[2]

Part 2: Synthetic Architectures

For the medicinal chemist, accessing the scaffold with correct regiochemistry is paramount. We categorize synthesis into De Novo Construction and Functionalization .[1]

Strategy A: De Novo Cyclization (The Davis-Beirut Route)

While classical diazotization of o-toluidines (Bartoli synthesis) is effective, modern SAR exploration favors the Davis-Beirut reaction (base-catalyzed cyclization of o-nitrobenzyl amines) or Cu-catalyzed cyclization of o-halo hydrazones.[1] These allow for the introduction of diverse substituents at the N1 and C3 positions early in the synthesis.

Strategy B: Regioselective Functionalization (The C3-Switch)

The C3 position is the "vector of diversity" for kinase inhibitors.

-

Electrophilic Substitution: Halogenation (I2/KOH) at C3 is highly selective.[1]

-

Cross-Coupling: The resulting 3-iodoindazole is a prime substrate for Suzuki-Miyaura coupling.[1]

Detailed Protocol: C3-Arylation via Suzuki-Miyaura Coupling

Standard Operating Procedure for Lead Optimization

Objective: Synthesis of 3-(4-methoxyphenyl)-1H-indazole from 3-iodo-1H-indazole.

Reagents:

-

Substrate: 3-Iodo-1H-indazole (1.0 equiv)

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) - Chosen for resistance to oxidation and steric bulk.[1]

-

Base: Cs₂CO₃ (2.0 equiv) - Superior to K₂CO₃ for sterically demanding couplings.[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.[1]

Step-by-Step Methodology:

-

Preparation: In a microwave vial, charge the 3-iodoindazole (1 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (2 mmol).

-

Inertion: Seal the vial and purge with Argon for 5 minutes. This is a self-validating step ; failure to purge will result in homocoupling of the boronic acid (detected by LCMS as biaryl byproduct).[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under positive Argon pressure.

-

Solvation: Add degassed Dioxane/Water (5 mL).

-

Reaction: Heat to 100°C for 2–4 hours (or microwave at 110°C for 30 min).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). Indazoles are polar; expect elution at 30–50% EtOAc.[1]

Part 3: Medicinal Chemistry & SAR

The indazole scaffold is a validated pharmacophore in oncology, particularly for targeting the ATP-binding pocket of protein kinases.

Mechanism: The Adenine Mimic

Kinases bind ATP via a "hinge region" that forms hydrogen bonds with the adenine ring. The indazole scaffold mimics this interaction:

-

N1-H (Donor): Binds to the hinge backbone carbonyl (e.g., Glu residue).[1]

-

N2 (Acceptor): Binds to the hinge backbone amide NH.[1]

Case Study 1: Axitinib (Inlyta®)[1]

-

Target: VEGFR1/2/3.

-

Binding Mode: Axitinib acts as a Type I inhibitor but binds in the DFG-in (active) conformation.[1] The indazole ring forms a bidentate H-bond with the hinge region of the kinase.

-

Key Insight: The flexibility of the vinyl linker at C3 allows the molecule to adapt to the "gatekeeper" residue, making it effective even against certain resistant mutants (e.g., T315I in BCR-ABL).

Case Study 2: Pazopanib (Votrient®)[1]

-

Target: VEGFR/PDGFR/c-Kit.

-

Binding Mode: Unlike Axitinib, Pazopanib utilizes the 2H-tautomer.[1] The N1 is substituted with a pyrimidine ring, forcing the system into the 2H-form to maintain aromaticity and binding geometry. This highlights the scaffold's versatility.

Comparative Data: FDA-Approved Indazole Drugs

| Drug Name | Indazole Type | Primary Target | Indication | Key SAR Feature |

| Axitinib | 1H-Indazole | VEGFR, c-Kit | Renal Cell Carcinoma | Styryl linker at C3 extends into hydrophobic pocket.[1] |

| Pazopanib | 2H-Indazole | VEGFR, PDGFR | Renal Cell Carcinoma | 2-Methylpyrimidine at N1 locks 2H-tautomer.[1] |

| Niraparib | 2H-Indazole | PARP1/2 | Ovarian Cancer | Carboxamide mimics Nicotinamide of NAD+.[1] |

| Entrectinib | 1H-Indazole | ROS1, ALK, TRK | NSCLC (ROS1+) | C3-benzyl group acts as hydrophobic anchor.[1] |

Visualization: Kinase Binding Logic (Axitinib Model)

Figure 2: Schematic representation of the bidentate hydrogen bonding network formed between the indazole core and the kinase hinge region residues.

Part 4: Future Horizons

The indazole scaffold is evolving beyond simple inhibition.[4]

-

Covalent Inhibitors: Introduction of acrylamide "warheads" at C3 or C4 allows for irreversible binding to cysteines (e.g., in EGFR inhibitors).[1]

-

PROTACs: Indazole-based kinase inhibitors are increasingly used as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs).[1] Their high affinity and defined exit vectors (solvent-exposed regions) make them ideal for recruiting E3 ligases to degrade oncogenic proteins.[1]

References

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents Med.[5] Chem. (2021).[1][6]

-

Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation. Nature Medicine (2015).[1]

-

FDA Label: Inlyta (Axitinib). U.S. Food and Drug Administration.[1]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (2014).[1]

-

Pazopanib (Votrient). National Cancer Institute Drug Dictionary.[1]

Sources

- 1. Axitinib - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 6-Methyl-1H-indazole-3-carboxamide

Introduction

6-Methyl-1H-indazole-3-carboxamide is a member of the indazole-3-carboxamide chemical class. This scaffold is of significant interest to the pharmaceutical and life science communities, serving as a core structural component in a variety of bioactive molecules, including kinase inhibitors for cancer research and potent synthetic cannabinoid receptor agonists.[1][2] The precise and accurate quantification of 6-Methyl-1H-indazole-3-carboxamide is critical for a range of applications, from purity assessment of synthetic batches in drug discovery to metabolic studies and quality control.

While a plethora of analytical methods exist for the broader indazole-3-carboxamide class, validated protocols specifically for the 6-methyl isomer are not widely documented in peer-reviewed literature. This application note, therefore, provides comprehensive, robust protocols for the quantification of 6-Methyl-1H-indazole-3-carboxamide using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are grounded in the known analytical behavior of closely related structural analogs and are designed to meet the rigorous standards of international validation guidelines.[3][4]

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of an analyte is fundamental to developing a robust analytical method. Based on the properties of the parent compound, 1H-indazole-3-carboxamide, and its isomers, we can infer the key characteristics of 6-Methyl-1H-indazole-3-carboxamide relevant to its analysis.[5][6]

| Property | Value (Predicted/Inferred) | Rationale & Implication for Analysis |

| Molecular Formula | C₉H₉N₃O | --- |

| Molecular Weight | 175.19 g/mol | Essential for mass spectrometry settings and concentration calculations.[6] |

| XLogP3 | ~0.8 - 1.2 | Indicates moderate hydrophilicity, suitable for reversed-phase chromatography.[5][6] |

| UV λmax | ~254 nm, ~300 nm | The indazole ring system exhibits strong UV absorbance, allowing for sensitive detection by HPLC-UV.[7][8] |

| pKa | (Not available) | The indazole moiety has both acidic (N-H) and basic nitrogens, making pH control of the mobile phase important for consistent retention. |

The Core Challenge: Isomeric Specificity

A primary challenge in the analysis of methylated indazoles is the potential presence of positional isomers (e.g., 4-methyl, 5-methyl, 7-methyl, and N-methyl isomers). These isomers often exhibit very similar physicochemical properties, making their chromatographic separation difficult. The analytical method must, therefore, possess sufficient selectivity to resolve 6-Methyl-1H-indazole-3-carboxamide from its potential isomers and other related impurities. This necessitates the use of high-efficiency HPLC columns and carefully optimized mobile phases.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the quantification of 6-Methyl-1H-indazole-3-carboxamide in bulk materials, process intermediates, and simple formulations where analyte concentrations are expected to be in the µg/mL range or higher.

Principle of HPLC-UV

High-Performance Liquid Chromatography separates compounds in a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a liquid mobile phase. For 6-Methyl-1H-indazole-3-carboxamide, a reversed-phase C18 column is employed, which retains the moderately polar analyte. Elution is achieved using a polar mobile phase. A UV detector is used to quantify the analyte as it elutes from the column by measuring its absorbance at a specific wavelength where it strongly absorbs light.

Experimental Protocol

1.2.1. Materials and Reagents

-

Reference Standard: 6-Methyl-1H-indazole-3-carboxamide (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Deionized Water (18.2 MΩ·cm)

1.2.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary HPLC system with a UV or Diode Array Detector (DAD) is sufficient. |

| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) | A robust, general-purpose C18 column provides excellent retention and peak shape for aromatic compounds. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffering the mobile phase ensures consistent ionization state of the analyte, leading to reproducible retention times. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC, providing good elution strength. |

| Gradient | 20% B to 80% B over 10 minutes | A gradient elution is recommended to ensure separation from potential impurities and provide a sharp peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temp. | 30 °C | Maintaining a constant column temperature ensures retention time stability. |

| Injection Vol. | 10 µL | Adjustable based on analyte concentration and sensitivity requirements. |

| Detection | UV at 254 nm | Indazole derivatives show strong absorbance at this wavelength, providing good sensitivity.[7][8] |

| Run Time | 15 minutes | Allows for elution of the analyte and any late-eluting impurities, followed by column re-equilibration. |

1.2.3. Standard and Sample Preparation

-

Stock Standard (1 mg/mL): Accurately weigh 10 mg of 6-Methyl-1H-indazole-3-carboxamide reference standard and dissolve in 10 mL of methanol.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with a 50:50 mixture of Mobile Phase A and B.

-

Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Framework (ICH Q2(R1))

This protocol must be validated to ensure it is fit for its intended purpose.[3][4] The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be free from interference from excipients, impurities, or degradation products. Peak purity should be confirmed using a DAD. |

| Linearity | R² ≥ 0.999 for the calibration curve over the specified range. |

| Range | Typically 80% to 120% of the target concentration. |

| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |

| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for replicate injections and analyses on different days. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. The concentration at which accuracy and precision criteria are met. |

| Robustness | The method should be unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). |

HPLC-UV Workflow Diagram

Caption: HPLC-UV workflow for quantification.

Protocol 2: Quantification by LC-MS/MS

This method is designed for high-sensitivity, high-selectivity quantification of 6-Methyl-1H-indazole-3-carboxamide, particularly in complex matrices such as plasma, urine, or tissue homogenates, where concentrations are expected to be in the ng/mL to pg/mL range.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI). The mass spectrometer then selects the protonated molecule (the precursor ion), fragments it, and detects a specific fragment (a product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-low quantification limits.

Experimental Protocol

2.2.1. Materials and Reagents

-

As per Protocol 1, with the addition of:

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 6-Methyl-1H-indazole-d3-3-carboxamide) is ideal. If unavailable, a structurally similar compound with different mass can be used (e.g., 5-Methyl-1H-indazole-3-carboxamide).

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB).

2.2.2. Instrumentation and Conditions

| Parameter | Condition | Rationale |

| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) | UHPLC provides better resolution and faster run times, which is beneficial for complex matrices. |

| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S) | Required for sensitive and selective MRM-based quantification. |

| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | A sub-2 µm particle column is suitable for UHPLC, offering high efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent modifier with Mobile Phase A. |

| Gradient | 5% B to 95% B over 5 minutes | A fast gradient suitable for UHPLC analysis. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves peak shape. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen atoms in the indazole ring are readily protonated. |

| MRM Transitions | Analyte: m/z 176.1 → 117.1 IS: (Analyte-specific) | Precursor ([M+H]⁺) is selected. Product ion corresponds to the loss of the carboxamide and methyl group. These are proposed transitions and must be optimized. |

| Collision Energy | (Compound-dependent) | Must be optimized by infusing the analyte to find the energy that yields the most stable and intense product ion. |

2.2.3. Sample Preparation (from Plasma) This protocol utilizes Solid Phase Extraction (SPE) for sample clean-up and concentration.

-

Pre-treatment: To 100 µL of plasma, add 20 µL of Internal Standard working solution (e.g., 100 ng/mL) and 200 µL of 4% phosphoric acid. Vortex to mix.

-

SPE Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and IS with 1 mL of methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

LC-MS/MS Workflow and SPE Diagram

Caption: SPE sample preparation and LC-MS/MS analysis workflow.

Bioanalytical Method Validation Framework (FDA/ICH M10)

For bioanalytical applications, validation must demonstrate performance in the biological matrix.[9][10][11]

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the retention time of the analyte and IS in at least six sources of blank matrix. |

| Calibration Curve | At least 6 non-zero points, with r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Within-run and between-run accuracy (as %RE) and precision (as %CV) should be ≤15% (≤20% at LLOQ) at a minimum of four QC levels. |

| Matrix Effect | The matrix factor (response in post-spiked matrix vs. neat solution) should be consistent across different lots of matrix. CV ≤ 15%. |

| Recovery | Extraction recovery should be consistent and reproducible, but does not need to be 100%. |

| Stability | Analyte stability must be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. |

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of 6-Methyl-1H-indazole-3-carboxamide. The HPLC-UV method is well-suited for purity and assay testing of bulk material, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. While these protocols are based on sound analytical principles and data from closely related analogs, it is imperative that any laboratory implementing these methods performs a full, in-house validation to demonstrate fitness for its specific purpose, adhering to the principles outlined in the ICH and FDA guidelines.[3][9]

References

-

MySkinRecipes. 6-methyl-1h-indazole-3-carboxamide. [Link]

-

Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20978176, 1H-Indazole-3-carboxamide. [Link]

-

Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ResearchGate. UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet) at a concentration of 125 µM in acetonitrile. [Link]

-

Boyd, S. G., et al. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. ACS Catalysis, 8(12), 11843–11849. [Link]

-

Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 93–100. [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

National Center for Biotechnology Information. PubChem Entry for 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

-

Kant, R., et al. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23, 2368–2376. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

National Center for Biotechnology Information. PubChem Entry for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

-

U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 11(7), 541–553. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21699713, 1-methyl-1H-indazole-3-carboxamide. [Link]

-

SlideShare. Q2R1.pptx. [Link]

-

Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

-

Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

Sources

- 1. 6-methyl-1h-indazole-3-carboxamide [myskinrecipes.com]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. hhs.gov [hhs.gov]

- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

How to use 6-Methyl-1h-indazole-3-carboxamide in neuropharmacology research

Executive Summary & Strategic Utility

6-Methyl-1H-indazole-3-carboxamide (CAS: 1519055-70-9) is a critical heterocyclic scaffold utilized in neuropharmacology for two distinct but high-value applications: Structure-Activity Relationship (SAR) profiling of Synthetic Cannabinoid Receptor Agonists (SCRAs) and Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors (e.g., VEGFR/PDGFR) in neuro-oncology.

While the unsubstituted indazole-3-carboxamide core is ubiquitous in "third-generation" synthetic cannabinoids (e.g., AB-CHMINACA), the 6-methyl substituted variant serves as a vital steric probe. By introducing a methyl group at the C6 position, researchers can interrogate the tolerance of the Cannabinoid Receptor 1 (CB1) orthosteric binding pocket and the ATP-binding cleft of receptor tyrosine kinases.[1]

Key Applications

-

NPS Forensic Analysis: Acting as a primary metabolite reference standard to identify novel "designer drugs" that utilize the 6-methyl-indazole core to evade standard toxicology screens.

-

Receptor Mapping: Assessing the steric constraints of the CB1 receptor's "toggle switch" region (residues F200/W356) by comparing 6-methyl analogs against 5-fluoro or unsubstituted controls.

-

Neuro-Oncology: Serving as a starting scaffold for dual-action inhibitors targeting angiogenesis (VEGFR) and proliferation (FGFR) in glioblastoma models.[1]

Mechanism of Action & Biological Context[1][2]

The Indazole-3-Carboxamide Pharmacophore

In neuropharmacology, this scaffold acts as a "privileged structure."

-

GPCR Modulation (CB1/CB2): The indazole ring mimics the indole core of classical cannabinoids (e.g., JWH-018).[1] The 3-carboxamide moiety forms essential hydrogen bonds with the receptor's lysine/aspartate residues. The 6-methyl group alters the electron density of the aromatic system and provides steric bulk that can either enhance selectivity or drastically reduce potency, making it an ideal "negative control" or "selectivity filter" in drug design.[1]

-

Kinase Inhibition: In neuro-oncology, the nitrogen atoms of the indazole ring function as hydrogen bond acceptors/donors in the hinge region of kinases, blocking ATP binding and downstream signaling (e.g., PI3K/Akt/mTOR pathways).[1]

Metabolic Pathway Relevance

In vivo, complex carboxamide-linked synthetic cannabinoids (e.g., those with valine or tert-leucine head groups) undergo rapid hydrolysis by amidases (e.g., CES1).[1] This releases the primary amide (the subject of this guide) as a stable metabolite before further hydrolysis to the carboxylic acid.[1]

Experimental Protocols

Protocol A: Chemical Derivatization for SAR Profiling (N1-Functionalization)

Objective: To synthesize lipophilic probes capable of crossing the blood-brain barrier (BBB) and binding to CB1 receptors.[1]

Rationale: The 1H-indazole core is too polar for high-affinity CB1 binding. N1-alkylation mimics the "tail" of endogenous cannabinoids.

Materials:

-

6-Methyl-1H-indazole-3-carboxamide (Start Material)

-

1-Bromo-5-fluoropentane (Alkylating Agent)[2]

-

Potassium Carbonate (

, Anhydrous)[1] -

DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of 6-Methyl-1H-indazole-3-carboxamide in 5 mL anhydrous DMF under nitrogen atmosphere.

-

Deprotonation: Add 2.0 eq of anhydrous

. Stir at room temperature for 30 minutes to generate the indazole anion. -

Alkylation: Dropwise add 1.2 eq of 1-bromo-5-fluoropentane.

-

Critical Note: The 6-methyl group may sterically hinder N1-alkylation compared to unsubstituted analogs. Monitor reaction kinetics closely.

-

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Quench & Isolation: Pour mixture into ice-cold brine (20 mL). Extract with Ethyl Acetate (3x 15 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel; Gradient 0-5% MeOH in DCM). -

Validation: Confirm structure via 1H-NMR (Look for N1-methylene triplet at ~4.3 ppm).

Protocol B: Competitive Radioligand Binding Assay (CB1 Receptor)

Objective: Determine the affinity (

Materials:

-

Membrane preparations from HEK293 cells stably expressing human CB1 (hCB1).[1]

-

Radioligand: [3H]CP-55,940 (0.5 nM final conc).[1]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM

, 1 mM EDTA, 0.05% BSA, pH 7.4.[1]

Methodology:

-

Preparation: Dilute the N1-substituted 6-methyl ligand in DMSO (10 mM stock) to concentrations ranging from

to -

Incubation: In a 96-well plate, combine:

-

Equilibrium: Incubate for 90 minutes at 30°C.

-

Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model (GraphPad Prism) to calculate

and derive

Protocol C: LC-MS/MS Detection in Neural Tissue (Metabolic Profiling)

Objective: Detect 6-Methyl-1H-indazole-3-carboxamide as a metabolite in brain homogenates.

Methodology:

-

Extraction: Homogenize 100 mg brain tissue in 400 µL ice-cold acetonitrile (protein precipitation).

-

Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.

-

LC Parameters:

-

MS Parameters (MRM Mode):

Visualizing the Research Workflow

The following diagram illustrates the dual-pathway utility of the scaffold: Path A for drug discovery (creating active ligands) and Path B for forensic identification (detecting metabolites).[1]

Figure 1: Integrated workflow for using 6-Methyl-1H-indazole-3-carboxamide in synthesis (green path) and metabolic tracking (red path).

Data Summary & Reference Standards

Table 1: Comparative Properties of Indazole-3-Carboxamide Scaffolds

| Scaffold Variant | Molecular Weight | ClogP (Est.) | Primary Application | Key Feature |

| Unsubstituted | 161.16 g/mol | 1.2 | General SCRA Core | High CB1 affinity when N1-alkylated |

| 5-Fluoro | 179.15 g/mol | 1.4 | High-Potency SCRAs | Increased metabolic stability; high potency |

| 6-Methyl | 175.19 g/mol | 1.7 | SAR Probe / Negative Control | Steric bulk at C6 often reduces CB1 affinity; useful for selectivity studies |

References

-

Banister, S. D., et al. (2015).[1] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience, 6(9), 1546–1559.[1] [1]

-

Hess, C., et al. (2016).[1] "Biotransformation of the synthetic cannabinoid MDMB-CHMICA in human hepatocytes and urine." Drug Testing and Analysis, 8(7), 658-668.[1]

-

Buchler, I. P., et al. (2009).[1] "Indazole-3-carboxamides as inhibitors of receptor tyrosine kinases." Journal of Medicinal Chemistry, 52(2), 345-358.[1] (Contextual reference for kinase inhibition utility).

-

Cayman Chemical. "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Product Information." (Structural analog reference).

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Synthetic cannabinoids in Europe." (Context for indazole scaffold prevalence).

Sources

Topic: Methods for Evaluating Anti-Tumor Migration with Indazole Compounds

An Application Note and Protocol Guide from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: Intercepting the Metastatic Cascade

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of mortality in cancer patients. A critical initial step in this complex cascade is cell migration, where cancer cells acquire the ability to move through the tumor microenvironment and invade surrounding tissues.[1][2] Consequently, inhibiting tumor cell migration represents a pivotal therapeutic strategy for controlling cancer progression.

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent anti-cancer agents.[3][4] Several approved drugs, such as axitinib and pazopanib, are indazole-based compounds that function primarily as multi-targeted tyrosine kinase inhibitors.[3][5][6] These kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, are key regulators of signaling pathways that drive cell proliferation, angiogenesis, and, crucially, cell motility.[5][7][8] Dysregulation of the c-Met signaling pathway, for instance, is known to contribute to tumor progression, angiogenesis, and metastatic activity.[9] Therefore, evaluating the capacity of novel indazole compounds to inhibit tumor cell migration is an essential step in their preclinical development.

This guide provides a comprehensive overview of robust and reproducible methods for assessing the anti-migratory effects of indazole compounds, from foundational 2D assays to more physiologically relevant 3D and in vivo models. As a Senior Application Scientist, this note is designed not merely to list steps, but to provide the underlying rationale, ensuring that each protocol serves as a self-validating system for generating high-quality, interpretable data.

Part 1: The Mechanistic Underpinning - Targeting Migration Pathways

Many indazole compounds exert their anti-cancer effects by inhibiting protein kinases that are aberrantly activated in cancer cells.[5][10] A primary pathway implicated in tumor cell migration is the Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells lose their cell-cell adhesion and apical-basal polarity to acquire a migratory, mesenchymal phenotype.[1][11] This transition is driven by complex signaling networks, with the c-Met receptor tyrosine kinase being a prominent node.[12][13]

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell motility and invasion.[9] Aberrant c-Met signaling can drive tumor progression and is associated with poor prognosis.[7][9] Indazole-based inhibitors can block the ATP-binding site of the c-Met kinase domain, preventing its activation and halting the downstream signaling that leads to cytoskeletal reorganization and cell movement.

Caption: HGF/c-MET signaling pathway promoting cell migration and its inhibition by indazole compounds.

Part 2: In Vitro Evaluation of Anti-Migratory Activity

In vitro assays provide a controlled environment to specifically assess the impact of indazole compounds on cancer cell migration. It is recommended to use a combination of assays, as they measure different aspects of cell motility.[14]

The Wound Healing (Scratch) Assay

This is a straightforward, cost-effective method to study collective cell migration.[15][16] A "wound" is created in a confluent cell monolayer, and the rate at which the cells close this gap is measured over time.[17][18]

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol: Wound Healing Assay

-

Cell Seeding: Seed tumor cells in a 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.[19]

-

Rationale: A fully confluent monolayer mimics the state of an epithelial tissue and ensures that wound closure is primarily due to migration, not proliferation into empty space.

-

-

Serum Starvation (Optional but Recommended): Once confluent, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 6-12 hours.

-

Rationale: This step minimizes cell proliferation, which can be a confounding factor in wound closure.[15] If proliferation remains a concern, a mitotic inhibitor like Mitomycin C can be used at a low, non-toxic concentration.

-

-

Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[20] Apply firm, consistent pressure to ensure a clean, cell-free gap.

-

Self-Validation: The scratch should be of a consistent width across all wells to ensure comparability.

-

-

Wash and Treat: Gently wash the wells twice with pre-warmed PBS to remove dislodged cells and debris.[19] Then, add the medium containing the indazole compound at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound.

-

Image Acquisition: Immediately after treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is your T=0 time point. Mark the specific locations on the plate to ensure the same fields are imaged over time.[19]

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed.[19]

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

-

Calculate the "% Wound Closure" using the formula: % Wound Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100

-

Plot the % Wound Closure against time for each treatment condition.

-

Data Presentation: Example Scratch Assay Results

| Treatment | Concentration (µM) | % Wound Closure at 12h (Mean ± SD) |

| Vehicle Control (0.1% DMSO) | 0 | 75.2 ± 5.1 |

| Indazole Compound X | 1 | 52.8 ± 4.5 |

| Indazole Compound X | 5 | 21.4 ± 3.8 |

| Indazole Compound X | 10 | 5.9 ± 2.1 |

The Transwell (Boyden Chamber) Assay

This assay is considered a gold standard for evaluating chemotaxis—cell migration directed by a chemical gradient.[21][22] It uses a permeable membrane insert to separate an upper chamber containing the cells from a lower chamber containing a chemoattractant.[21][23]

Detailed Protocol: Transwell Migration Assay

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium and incubate for 18-24 hours.[24] On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1-5 x 10⁵ cells/mL.

-

Rationale: Serum starvation enhances the cell's migratory response to the chemoattractant gradient.

-

-

Assay Setup:

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[25]

-

Place the Transwell inserts (typically with an 8 µm pore size for most tumor cells) into the wells.

-

Add 100-200 µL of the cell suspension to the top chamber of each insert. Add the indazole compound (and vehicle control) directly to the cell suspension in the top chamber.

-

Self-Validation: Include a negative control where the lower chamber contains only serum-free medium to measure random, non-directed migration.

-

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell type's migratory capacity (typically 6-48 hours).[26]

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.[26]

-

Fixation and Staining:

-

Fix the migrated cells on the bottom of the membrane by submerging the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[21]

-

Stain the cells by placing the insert into a well containing 0.2% crystal violet solution for 5-10 minutes.[20]

-

Gently wash the insert in distilled water to remove excess stain.[20]

-

-

Imaging and Quantification:

-

Allow the membrane to dry completely.

-

Using a microscope, count the number of stained cells in several representative fields of view for each membrane.

-

Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader for a more high-throughput quantification.

-

The 3D Spheroid Migration/Invasion Assay

Traditional 2D assays lack the complexity of the tumor microenvironment.[27] 3D spheroid models more accurately recapitulate cell-cell and cell-matrix interactions, providing a more physiologically relevant system.[27] This assay measures the ability of cells to migrate radially outwards from a central spheroid into a surrounding extracellular matrix (ECM).[28][29]

Detailed Protocol: 3D Spheroid Invasion Assay

-

Spheroid Formation: Generate uniformly sized tumor spheroids using a method like the hanging drop technique or by seeding cells into ultra-low attachment 96-well plates.[28][30] Spheroids are typically ready for use in 3-4 days.

-

Matrix Embedding:

-

On ice, mix a basement membrane extract (e.g., Matrigel® or Geltrex™) with collagen I to create an invasion matrix.[29]

-

Carefully transfer single spheroids into the matrix mixture.

-

Pipette the spheroid-matrix suspension into the wells of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.[31]

-

-

Treatment: Once the matrix has solidified, add 100 µL of culture medium containing the indazole compound or vehicle control on top of the gel.

-

Image Acquisition and Analysis:

-

Capture a brightfield image of each spheroid immediately after adding the treatment (T=0).

-

Incubate and acquire images at subsequent time points (e.g., 24, 48, 72 hours).

-

Quantify the invasion by measuring the total area covered by the spheroid and the invading cells at each time point. The change in area from T=0 reflects the extent of invasion.

-

Data Analysis:Invasion Area = Total Area_Tx - Spheroid Core Area_T0

-

Data Presentation: Comparison of Migration Assay Methodologies

| Assay Type | Principle | Key Advantages | Key Limitations |

| Wound Healing | Collective migration to close a gap | Simple, inexpensive, good for collective cell motility[15] | Not suitable for chemotaxis; proliferation can be a confounder |

| Transwell | Chemotaxis through a porous membrane | Quantifies directed migration; adaptable for invasion (with matrix)[21][23] | Endpoint assay; non-migrated cells must be manually removed |

| 3D Spheroid | Radial migration from a spheroid into ECM | Physiologically relevant; captures cell-matrix interactions[27][28] | More complex setup; imaging can be challenging |

Part 3: In Vivo Models of Metastasis

To validate in vitro findings and evaluate the therapeutic potential of an indazole compound in a complex biological system, in vivo models are indispensable.[32][33] These models allow for the assessment of a drug's efficacy, toxicity, and pharmacokinetics under physiological conditions.[33]

The selection of an appropriate model is critical and depends on the specific research question.[32][34]

-

Xenograft Metastasis Models: Human tumor cells are injected into immunocompromised mice.[33]

-

Orthotopic Model: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). This allows for the observation of metastasis originating from a primary tumor.[35]

-

Disseminated/Experimental Model: Tumor cells are injected directly into the bloodstream (e.g., via tail vein or intracardiac injection) to model the later stages of metastasis, where cells colonize distant organs like the lung or bone.[35]

-

-

Genetically Engineered Mouse Models (GEMMs): These mice are engineered to develop spontaneous tumors that more closely mimic the progression of human cancer, including metastasis.[33][34]

Protocol Outline: Experimental Lung Metastasis Model

-

Cell Preparation: Culture a metastatic cancer cell line (often engineered to express a reporter like Luciferase or GFP for imaging). Harvest and resuspend cells in sterile, serum-free PBS.

-

Injection: Inject 1 x 10⁶ cells in a 100 µL volume into the lateral tail vein of an immunodeficient mouse (e.g., NOD/SCID or NSG).

-

Treatment Regimen: Begin treatment with the indazole compound (and vehicle control) at a predetermined dose and schedule (e.g., daily oral gavage). This can start pre- or post-cell injection depending on the study design (prophylactic vs. therapeutic).

-

Monitoring Metastatic Burden:

-

Monitor tumor burden non-invasively using bioluminescence imaging (e.g., IVIS® Spectrum) at regular intervals.[36]

-

Track animal weight and general health as indicators of toxicity.

-

-

Endpoint Analysis: At the study endpoint, harvest the lungs and other relevant organs.

-

Count the number of visible metastatic nodules on the lung surface.

-

Perform histological analysis (H&E staining) to confirm and quantify metastatic lesions.

-

Conduct immunohistochemistry (IHC) to analyze biomarkers related to the drug's mechanism of action (e.g., phosphorylated c-Met).

-

Conclusion

Evaluating the anti-migratory potential of novel indazole compounds requires a multi-faceted approach. By progressing from simple, high-throughput 2D assays to more complex 3D and in vivo models, researchers can build a comprehensive profile of a compound's efficacy. The protocols and rationales detailed in this guide provide a robust framework for obtaining reliable and translatable data, ultimately accelerating the development of new therapies to combat cancer metastasis.

References

-

Vinci, M., Gowan, S., Boxall, F., Patterson, L., Zimmermann, M., Court, W., Lomas, C., Mendiola, M., Hardisson, D., & Eccles, S. A. (2012). Tumor spheroid-based migration assays for evaluation of therapeutic agents. Methods in Molecular Biology, 872, 249–260. [Link]

-

Di Giacomo, S., Boccafoschi, F., & Rossi, F. (2023). Exploring Cell Migration Mechanisms in Cancer: From Wound Healing Assays to Cellular Automata Models. International Journal of Molecular Sciences, 24(15), 12348. [Link]

-

Kraljevic Pavelic, S., Sedic, M., Hock, K., & Pavelic, K. (2018). Methods for Studying Tumor Cell Migration and Invasiveness. In Tumor Cell Migration. IntechOpen. [Link]

-

Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]

-

Chen, Y. C. (2015). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol, 5(12), e1498. [Link]

-

Bentham Science Publishers. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5). [Link]

-

Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [Link]

-

Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. [Link]

-

Kumar, A., Sharma, G., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 515–537. [Link]

-

Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), 51046. [Link]

-

Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. [Link]

-

Finisguerra, V., & Mazzone, M. (2022). The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target. Cancers, 14(2), 369. [Link]

-

Aiello, N. M., & Kang, Y. (2019). Revisiting epithelial-mesenchymal transition in cancer metastasis: the connection between epithelial plasticity and stemness. Journal of Experimental & Clinical Cancer Research, 38(1), 246. [Link]

-

Khanna, C., & Hunter, K. (2005). Modeling Metastasis In Vivo. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

-

O'Neill, A. M., & Johnston, I. N. (2012). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (69), e4409. [Link]

-

American Society of Clinical Oncology. (2024). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. JCO Precision Oncology, 8. [Link]

-

Strilic, B., & Offermanns, S. (2017). Epithelial-to-mesenchymal transition (EMT) and cancer metastasis: the status quo of methods and experimental models. Disease Models & Mechanisms, 10(7), 889-899. [Link]

-

Biocompare. (n.d.). In Vivo Models. [Link]

-

protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

-

Gradientech AB. (n.d.). Directed cell migration from a single spheroid culture in a small-molecule gradient. [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

-

CancerNetwork. (2023). The Role of MET and c-Met in Advanced NSCLC. [Link]

-

ResearchGate. (2012). Tumor Spheroid-Based Migration Assays for Evaluation of Therapeutic Agents. [Link]

-

Alsina-Sanchis, E., Figueras-Puig, C., & Rojas, S. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Current Protocols in Cell Biology, 84(1), e83. [Link]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15334-15347. [Link]

-

Khan Academy. (n.d.). A novel form of cancer therapy: Targeting metastatic EMT. [Link]

-

Ranzato, E., & Martinotti, S. (2017). Scratch Wound Healing Assay. Methods in Molecular Biology, 1614, 245–249. [Link]

-

Reaction Biology. (n.d.). In Vivo Metastasis Assays. [Link]

-

Paoloni, M., & Khanna, C. (2007). Modeling metastasis in vivo. Carcinogenesis, 29(8), 1479-1490. [Link]

-

SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. [Link]

-

Vinci, M., Box, C., & Eccles, S. A. (2015). A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting. Journal of Visualized Experiments, (105), 53362. [Link]

-

Kumar, A., Coleman, I., & Morrissey, C. (2020). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. Biology Methods and Protocols, 5(1), bpaa013. [Link]

-

Liu, X., Liu, G., & Dai, B. (2014). Overexpression of c-Met increases the tumor invasion of human prostate LNCaP cancer cells in vitro and in vivo. Oncology Letters, 8(3), 1147-1153. [Link]

-

BIO-RAD. (n.d.). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

-

Animated biology With arpan. (2023, February 20). Epithelial to Mesenchymal Transition | significance of EMT [Video]. YouTube. [Link]

-

Wang, Y., Li, W., & Wang, M. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

-

Al-Ostath, A., Al-Wahaibi, L. H., & Al-Majid, A. M. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(14), 3326. [Link]

-

Gonzalez, D. M., & Medici, D. (2014). Epithelial-Mesenchymal Transition and Metastasis under the Control of Transforming Growth Factor β. Cancer Letters, 352(2), 161-168. [Link]

-

Explicyte. (n.d.). Immune Cell Migration Assays for Cancer Immunotherapies. [Link]

-

European Patent Office. (n.d.). Determining an Inventive Step for Chemical Patents. [Link]

-

ESMO. (2024, October 31). Evaluating c-Met expression levels in tumor response to ADCs [Video]. YouTube. [Link]

-

Eurofins Discovery. (n.d.). In Vivo Oncology Models for Drug Discovery. [Link]

-

Vinci, M., Box, C., & Eccles, S. A. (2015). A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting. Journal of Visualized Experiments, (105). [Link]

-

Biosciences Biotechnology Research Asia. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. [Link]

Sources

- 1. Epithelial-to-mesenchymal transition (EMT) and cancer metastasis: the status quo of methods and experimental models 2025 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. mdpi.com [mdpi.com]

- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. cancernetwork.com [cancernetwork.com]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 11. Revisiting epithelial‐mesenchymal transition in cancer metastasis: the connection between epithelial plasticity and stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overexpression of c-Met increases the tumor invasion of human prostate LNCaP cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. moodle2.units.it [moodle2.units.it]

- 17. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. clyte.tech [clyte.tech]

- 19. med.virginia.edu [med.virginia.edu]

- 20. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 23. corning.com [corning.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. protocols.io [protocols.io]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Tumor spheroid-based migration assays for evaluation of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Video: A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting [jove.com]

- 30. researchgate.net [researchgate.net]

- 31. gradientech.se [gradientech.se]

- 32. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. biocompare.com [biocompare.com]

- 34. academic.oup.com [academic.oup.com]

- 35. reactionbiology.com [reactionbiology.com]

- 36. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1H-indazole-3-carboxamide

Welcome to the technical support resource for the synthesis of 6-Methyl-1H-indazole-3-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthetic pathway. The indazole scaffold is a privileged structure in medicinal chemistry, and its successful synthesis is critical for many drug discovery programs.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-tested insights into common experimental challenges. We will address specific issues in a direct question-and-answer format, explaining the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Troubleshooting the 6-Methyl-1H-indazole-3-carboxylic Acid Intermediate

The most common route to the target carboxamide involves the initial synthesis of the corresponding carboxylic acid. Success in this first stage is paramount. A robust synthesis of the indazole core prevents downstream complications.

Q1: My indazole ring-closing reaction has a very low yield. What are the likely causes?

Answer: A low yield in the indazole cyclization step is a frequent issue. The root cause often lies in one of three areas: the choice of starting materials, reaction conditions, or the formation of side products.

-

Causality of Starting Materials: The purity and reactivity of your precursor are critical. For instance, if you are using a route starting from a substituted o-toluidine or a related aniline, the diazotization and subsequent cyclization must be carefully controlled. Incomplete diazotization will leave unreacted starting material, complicating purification.

-

Influence of Reaction Conditions:

-

Temperature: Indazole formation can be highly temperature-sensitive. Elevated temperatures, while sometimes necessary, can promote the formation of side products like hydrazones and dimers.[1] It is crucial to maintain the recommended temperature profile for your specific synthetic route.

-

pH Control: In methods involving diazotization and cyclization, such as from anthranilic acid, maintaining a specific acidic pH is essential for both forming the diazonium salt and facilitating the subsequent ring closure.[1] Deviation can halt the reaction or lead to unwanted decomposition pathways.

-

-

Prevalent Side Reactions: Dimerization of intermediates or the formation of stable, non-cyclized hydrazones are common failure modes.[1] The presence of an ortho-hydroxy group, for example, has been noted as essential for cyclization in some pathways, and its absence can prevent the reaction from proceeding.[1]

Workflow: General Synthesis & Troubleshooting Logic

The following diagram outlines a generalized workflow for synthesizing the indazole-3-carboxylic acid intermediate and key troubleshooting checkpoints.

Caption: General workflow for indazole acid synthesis with key troubleshooting checkpoints.

Section 2: Troubleshooting the Amide Coupling Reaction

The conversion of 6-Methyl-1H-indazole-3-carboxylic acid to the corresponding carboxamide is a standard amide bond formation. However, challenges such as low conversion, difficult purification, and side reactions are common.

Q2: I'm recovering my starting carboxylic acid after my amide coupling reaction. Why isn't the amide forming?

Answer: This is a classic problem in amide synthesis. The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction, which forms a stable ammonium-carboxylate salt.[4][5] This salt is unreactive towards amide formation under standard conditions. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of a coupling reagent.

Failure to form the amide typically points to an issue with this activation step:

-

Ineffective Coupling Reagent: The chosen coupling reagent may be old, hydrated, or unsuitable for your specific substrates. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) are common, but can be deactivated by moisture.[5][6]

-

Absence of Additives: For many coupling reagents, particularly carbodiimides, additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are crucial. HOBt reacts with the activated acid to form an active ester intermediate. This intermediate is more reactive towards the amine and less prone to side reactions, such as the formation of N-acylurea byproducts.[2]

-

Steric Hindrance: If the amine you are coupling is sterically bulky, the reaction may be sluggish. In such cases, a more powerful coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required.[7]

Q3: My reaction is complete, but I'm struggling to remove the urea byproduct from my DCC/EDC coupling reaction. What's the best approach?

Answer: This is a well-known drawback of using carbodiimide coupling reagents. The byproduct, a substituted urea, can often be difficult to separate from the desired amide product due to similar solubility profiles.

-

For DCC: The dicyclohexylurea (DCU) byproduct is poorly soluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate.[6] The primary method for its removal is filtration. After the reaction is complete, cool the mixture (e.g., in an ice bath) to maximize precipitation of the DCU, then filter it off. Sometimes, concentrating the reaction mixture and redissolving it in a minimal amount of a solvent in which the product is soluble but the DCU is not (like cold DCM or ether) can facilitate better removal.

-

For EDC: The urea byproduct from EDC is water-soluble, which is a significant advantage.[5] Purification involves a standard aqueous workup. Washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a base (e.g., sat. NaHCO3), and then brine will effectively transfer the EDC-urea byproduct and any unreacted starting materials into the aqueous phase.

Mechanism: Carbodiimide-Mediated Amide Coupling

The diagram below illustrates the activation of a carboxylic acid by a carbodiimide (like EDC) and the subsequent nucleophilic attack by an amine to form the amide bond.

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Section 3: FAQs on Amide Coupling Protocols & Reagents

Q4: Which coupling reagent should I choose for my synthesis?

Answer: The optimal choice depends on your scale, substrates, and purification strategy. The table below summarizes the properties of commonly used reagents.

| Coupling Reagent | Pros | Cons | Typical Conditions & Workup |

| EDC/HOBt | Water-soluble urea byproduct (easy removal).[2][5] | Can be less effective for sterically hindered substrates. Requires an additive (HOBt). | DMF or DCM, RT, 4-6h. Aqueous acid/base wash.[2] |

| DCC | Inexpensive and effective. | Urea byproduct is poorly soluble, requiring filtration.[6] Can cause allergic reactions. | DCM, 0°C to RT. Cool and filter to remove DCU. |

| HATU/DIPEA | Very powerful, fast reactions. Good for hindered substrates. | Expensive. Byproducts are water-soluble. | DMF, RT, 1-2h. Requires a non-nucleophilic base (DIPEA). Aqueous workup.[7] |

| B(OCH2CF3)3 | Boron-based reagent; often allows for simple filtration-based purification.[8] | Not as common as other reagents; may require synthesis of the reagent itself. | MeCN, can be run open to air.[8] |

Q5: My final product appears to be degrading. Could my amide be hydrolyzing during workup?

Answer: Yes, amide hydrolysis is a possibility, although amides are generally stable functional groups.[9] Hydrolysis typically requires harsh conditions, such as prolonged heating with strong acid or base.[9][10]

During a standard workup, significant hydrolysis is unlikely unless your molecule has other functionalities that make the amide bond particularly labile. However, be mindful of the following:

-

Strongly Acidic/Basic Conditions: Avoid unnecessarily long exposure to concentrated acids or bases during the aqueous wash steps.

-

Silica Gel: If performing column chromatography, be aware that standard silica gel is slightly acidic. For highly sensitive compounds, consider using deactivated or neutral silica gel, or triethylamine-treated silica.

References

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge.

- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.

- Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.

- Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. (2021). Chemistry Stack Exchange.

- Ch20 : Amide hydrolysis. University of Calgary.

- Indazole synthesis. Organic Chemistry Portal.

- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Chandrasekhar, T., et al. (2012).

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic

- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Chemistry of Amides. (2022). LibreTexts.

- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011).

- The Hydrolysis of Amides. (2023). Chemistry LibreTexts.

- Amide Hydrolysis: Acid and Base-C

- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (2025).

- Coupling Reagents. Aapptec Peptides.

- Indazole From Natural Resources And Biological Activity. (2022).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Indazoles